molecular formula C10H12FNO3 B8112219 DL-5-Fluoro-2-methoxyphenylalanine

DL-5-Fluoro-2-methoxyphenylalanine

Cat. No.: B8112219
M. Wt: 213.21 g/mol
InChI Key: RVIQPUAYMLZLEM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-5-Fluoro-2-methoxyphenylalanine typically involves the introduction of fluorine and methoxy groups into the phenylalanine structure. One common method is the electrophilic aromatic substitution reaction, where fluorine is introduced into the aromatic ring of phenylalanine. This can be achieved using reagents such as fluorine gas or other fluorinating agents under controlled conditions .

Another approach involves the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions. This enzymatic method is highly selective and environmentally friendly, making it suitable for industrial-scale production .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions

DL-5-Fluoro-2-methoxyphenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenylalanine derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .

Scientific Research Applications

DL-5-Fluoro-2-methoxyphenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-5-Fluoro-2-methoxyphenylalanine involves its incorporation into biological systems, where it can interact with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can modulate biochemical pathways, affecting processes such as protein synthesis, enzyme inhibition, and signal transduction .

Comparison with Similar Compounds

DL-5-Fluoro-2-methoxyphenylalanine can be compared with other fluorinated phenylalanine derivatives, such as:

    5-Fluorophenylalanine: Lacks the methoxy group, making it less hydrophobic and potentially less reactive.

    2-Fluoro-4-methoxyphenylalanine: Has a different substitution pattern, which can affect its chemical and biological properties.

    3-Fluoro-5-methoxyphenylalanine: Another isomer with distinct reactivity and applications

The unique combination of fluorine and methoxy groups in this compound imparts specific properties that can be advantageous in various applications, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

(2S)-2-amino-3-(5-fluoro-2-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIQPUAYMLZLEM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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